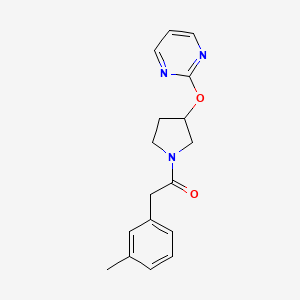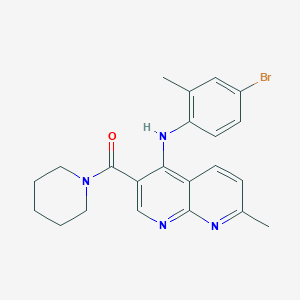![molecular formula C17H17ClN6O B2484587 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 1058447-61-2](/img/structure/B2484587.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of triazolo-pyridazine derivatives, synthesized and evaluated for various biological activities, including Dipeptidyl peptidase-4 (DPP-4) inhibition potential for anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Synthesis Analysis
The synthesis of similar compounds involves a two-step process, starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine via a one-pot mode using pyridine and 3,6-dichloropyridazine, followed by conjugation with corresponding secondary amines (Bindu et al., 2019).
Molecular Structure Analysis
The molecular structure and density functional theory (DFT) calculations, including HOMO-LUMO energy gap and global reactivity descriptor values, were conducted for similar compounds to determine the theoretical and experimental harmony. This analysis aids in understanding the compound's reactivity and interaction potential (Sallam et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving triazolo-pyridazine derivatives include the synthesis of novel compounds via intramolecular oxidative cyclization and their evaluation as cytotoxic agents against various cell lines. These reactions underscore the compound's potential in medical applications (Mamta et al., 2019).
Physical Properties Analysis
While specific studies on the physical properties of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone are not directly available, related research indicates that the physical properties such as solubility, melting point, and stability are crucial for the compound's application in biological systems. These properties are typically investigated through experimental studies tailored to the compound's intended use.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for understanding the compound's mechanism of action. For example, the reactivity of the piperazine moiety in similar compounds has been studied for its potential to form reactive intermediates, leading to genotoxicity (Gunduz et al., 2018). These studies provide insights into the compound's chemical behavior and potential modifications to enhance its safety and efficacy.
Scientific Research Applications
Dipeptidyl Peptidase-4 Inhibition and Antioxidant Activity
This compound, part of a family of triazolo-pyridazine-6-yl-substituted piperazines, has been synthesized and evaluated for its potential in inhibiting Dipeptidyl peptidase-4 (DPP-4), thus positioning it as a candidate for anti-diabetic medication. Furthermore, some derivatives in this family have shown significant antioxidant activity, indicating their potential in managing oxidative stress-related conditions (Bindu, Vijayalakshmi, & Manikandan, 2019).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-4-2-1-3-13(14)11-17(25)23-9-7-22(8-10-23)16-6-5-15-20-19-12-24(15)21-16/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPJUENXJDCUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}acetic acid](/img/structure/B2484505.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)

![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)
![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)



